molecular formula C16H24N2O7 B4001593 N,N-diethyl-3-(4-methyl-2-nitrophenoxy)propan-1-amine;oxalic acid

N,N-diethyl-3-(4-methyl-2-nitrophenoxy)propan-1-amine;oxalic acid

Cat. No.: B4001593
M. Wt: 356.37 g/mol
InChI Key: VTDGKGIGVWZDDT-UHFFFAOYSA-N
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Description

N,N-diethyl-3-(4-methyl-2-nitrophenoxy)propan-1-amine;oxalic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of a nitrophenoxy group attached to a propan-1-amine backbone, with diethyl groups enhancing its chemical reactivity and solubility. The addition of oxalic acid further modifies its properties, making it suitable for a range of applications.

Scientific Research Applications

N,N-diethyl-3-(4-methyl-2-nitrophenoxy)propan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting neurological pathways.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-3-(4-methyl-2-nitrophenoxy)propan-1-amine typically involves a multi-step process. One common method includes the nitration of 4-methylphenol to produce 4-methyl-2-nitrophenol. This intermediate is then reacted with 3-chloropropan-1-amine under basic conditions to form the desired amine. The final step involves the diethylation of the amine group using diethyl sulfate or a similar reagent.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis process. Additionally, purification steps like recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-3-(4-methyl-2-nitrophenoxy)propan-1-amine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

    Hydrolysis: The amine group can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids or alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Sodium hydroxide, potassium carbonate.

    Hydrolysis: Hydrochloric acid, sodium hydroxide.

Major Products Formed

    Reduction: 4-methyl-2-aminophenoxypropan-1-amine.

    Substitution: Various substituted phenoxy derivatives.

    Hydrolysis: Corresponding carboxylic acids or alcohols.

Mechanism of Action

The mechanism by which N,N-diethyl-3-(4-methyl-2-nitrophenoxy)propan-1-amine exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The nitrophenoxy group can form hydrogen bonds and other interactions with active sites, modulating the activity of these targets. The diethyl groups enhance the compound’s lipophilicity, facilitating its passage through cellular membranes and increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

    N,N-diethyl-3-(4-nitrophenoxy)propan-1-amine: Lacks the methyl group, resulting in different reactivity and solubility.

    N,N-diethyl-3-(4-methylphenoxy)propan-1-amine: Lacks the nitro group, affecting its chemical behavior and applications.

Uniqueness

N,N-diethyl-3-(4-methyl-2-nitrophenoxy)propan-1-amine stands out due to the presence of both the nitro and methyl groups, which confer unique chemical properties and reactivity. This combination allows for a broader range of applications and interactions compared to its analogs.

Properties

IUPAC Name

N,N-diethyl-3-(4-methyl-2-nitrophenoxy)propan-1-amine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O3.C2H2O4/c1-4-15(5-2)9-6-10-19-14-8-7-12(3)11-13(14)16(17)18;3-1(4)2(5)6/h7-8,11H,4-6,9-10H2,1-3H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTDGKGIGVWZDDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCCOC1=C(C=C(C=C1)C)[N+](=O)[O-].C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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